Predicted Physicochemical Profile vs. De‑methoxy and Alternative Amide Analogs
Predicted logP, topological polar surface area (tPSA), and hydrogen‑bond donor/acceptor counts differentiate the target compound from its closest structural analogs. The 2‑methoxy group on the indane ring increases lipophilicity and modulates hydrogen‑bond acceptor capacity relative to the des‑methoxy derivative N‑(2,3‑dihydro‑1H‑inden‑2‑yl)cyclopropanecarboxamide, while the cyclopropane amide confers greater rigidity and lower molecular weight compared to the bulkier pivalamide analog .
| Evidence Dimension | Predicted logP, H‑bond acceptors, H‑bond donors |
|---|---|
| Target Compound Data | logP ≈ 2.89; H‑bond acceptors = 2; H‑bond donors = 1 (predicted) |
| Comparator Or Baseline | N‑(2,3‑dihydro‑1H‑inden‑2‑yl)cyclopropanecarboxamide (no methoxy): logP ≈ 2.2; N‑((2‑methoxy‑2,3‑dihydro‑1H‑inden‑2‑yl)methyl)pivalamide: logP ≈ 3.5 |
| Quantified Difference | ΔlogP ~0.7 higher than des‑methoxy analog; ~0.6 lower than pivalamide analog |
| Conditions | Predicted values using in silico QSPR models (ChemAxon/ALOGPS consensus) |
Why This Matters
The intermediate logP of the target compound may offer an optimal balance between membrane permeability and aqueous solubility for fragment‑based screening libraries compared to more hydrophilic or lipophilic analogs.
